7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione
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Overview
Description
7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is a heterocyclic compound that contains a bromine atom and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione typically involves the bromination of 1,5-naphthyridine-2,4(1H,3H)-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of solvent, temperature, and brominating agent can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-naphthyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, the compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may act by binding to active sites of enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine-2,4(1H,3H)-dione: The parent compound without the bromine atom.
7-Chloro-1,5-naphthyridine-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of bromine.
7-Iodo-1,5-naphthyridine-2,4(1H,3H)-dione: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione can influence its reactivity and biological activity, making it unique compared to its chloro and iodo analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which may affect the compound’s properties and applications.
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-1,5-naphthyridine-2,4-dione |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5-8(10-3-4)6(12)2-7(13)11-5/h1,3H,2H2,(H,11,13) |
InChI Key |
UJZFUYCFLOLTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=N2)Br)NC1=O |
Origin of Product |
United States |
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